1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
The compound “1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” has a CAS Number of 90772-94-4 and a molecular weight of 240.71 . Its IUPAC name is 3-(2-chlorobenzyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Ketamine
The compound is used in the synthesis of ketamine . Ketamine is a medication primarily used for induction and maintenance of anesthesia. It has also been used for pain management, treatment of depression, and in the treatment of alcohol addiction .
Antimicrobial Applications
The compound has been used in the development of antimicrobial agents . These agents are used to inhibit the growth of or destroy microorganisms, which can be beneficial in treating various infections and diseases .
3. Inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC 50 value of 1.0 μM . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, and inhibiting it can have potential applications in treating diseases such as malaria .
Drug Design and Development
The compound’s structure makes it a valuable candidate for drug design and development . Its unique properties can be leveraged to develop effective medicinal preparations for preclinical and clinical applications .
Synthesis of Other Organic Compounds
The compound can be used in the synthesis of other organic compounds . This can be useful in various fields of research, including medicinal chemistry, materials science, and more .
Study of Structure-Activity Relationships (SAR)
The compound has been used in the study of structure-activity relationships (SAR) of different organic compounds . SAR studies are crucial in medicinal chemistry for understanding the relationship between a molecule’s biological activity and its structure .
Safety and Hazards
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUVYMHSDEGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
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